molecular formula C16H20N6O2S3 B12397949 Pcsk9-IN-16

Pcsk9-IN-16

Cat. No.: B12397949
M. Wt: 424.6 g/mol
InChI Key: VHVWCSYDVSWCPC-JTQLQIEISA-N
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Description

Pcsk9-IN-16 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a serine protease involved in the regulation of low-density lipoprotein (LDL) cholesterol levels. PCSK9 inhibitors, including this compound, have emerged as promising therapeutic agents for the treatment of hypercholesterolemia and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Pcsk9-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .

Mechanism of Action

Pcsk9-IN-16 exerts its effects by binding to PCSK9 and inhibiting its interaction with the LDL receptor. This inhibition prevents the degradation of LDL receptors, leading to increased receptor levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the bloodstream. The molecular targets and pathways involved include the LDL receptor pathway and cholesterol metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pcsk9-IN-16 include other PCSK9 inhibitors such as:

Uniqueness

This compound is unique in its specific binding affinity and inhibitory potency against PCSK9. It has been shown to form stable protein-ligand complexes and exhibit favorable pharmacokinetic properties, making it a promising candidate for further development and clinical applications .

Properties

Molecular Formula

C16H20N6O2S3

Molecular Weight

424.6 g/mol

IUPAC Name

2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C16H20N6O2S3/c1-10(6-18-15-19-8-11(25-2)9-20-15)7-21-16-22-13-4-3-12(27(17,23)24)5-14(13)26-16/h3-5,8-10H,6-7H2,1-2H3,(H,21,22)(H2,17,23,24)(H,18,19,20)/t10-/m0/s1

InChI Key

VHVWCSYDVSWCPC-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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